- Nucleic acid related compounds. 96. Synthesis of sugar-modified 2,6-diaminopurine and guanine nucleosides from guanosine via transformations of 2-aminoadenosine and enzymic deamination with adenosine deaminase, Canadian Journal of Chemistry, 1997, 75(6), 762-767

Cas no 961-07-9 (2'-Deoxyguanosine)

2'-Deoxyguanosine is an essential nucleoside precursor used in various biochemical applications. Its advantages include high purity, excellent solubility in aqueous solutions, and stability under mild conditions. These characteristics make it suitable for a wide range of research purposes, including molecular biology studies and nucleic acid synthesis.

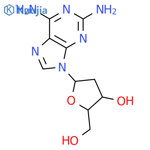

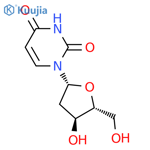

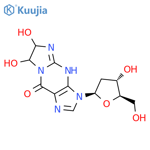

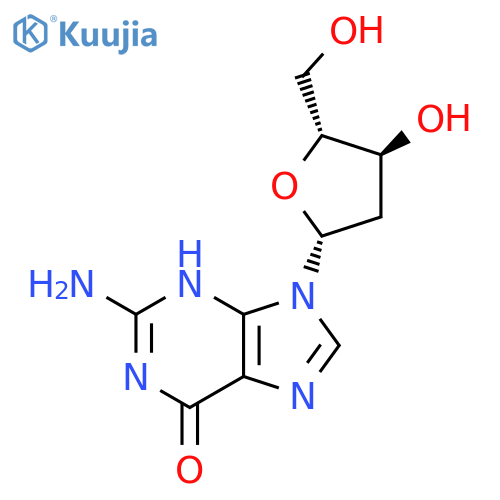

2'-Deoxyguanosine structure

商品名:2'-Deoxyguanosine

2'-Deoxyguanosine 化学的及び物理的性質

名前と識別子

-

- 2'-Deoxyguanosine

- 2'-DEOXY-D-GUANOSINE

- 9-(2'-DEOXY-BETA-D-RIBOFURANOSYL)GUANINE

- A-2'-DEOXYGUANOSINE

- DEOXYGUANOSINE-2'

- GUANINE DESOXYRIBOSIDE

- 2’-deoxy-guanosin

- 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-beta-D-ribofuranosyl)-deoxyephedrinearenol2’-deoxyguanosine

- deoxyguanosine

- Desoxyguanosine

- Guanine deoxy nucleoside

- Guanine deoxyriboside

- Guanine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-guaninedeoxyriboside

- Guanosine, 2'-deoxy-NSC 22837

- 9-(2-Deoxy-β-D-ribofuranosyl)guanine

- Guanine-2'-deoxyriboside

- 2`-Deoxyguanosine

- 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one hydrate

- 2'-Deoxyguanosine hydrate

- 2'-Deoxyguanosine Monohydrate

- 2-Deoxyguanosine Hydrate

- AMMoniuM nitrate -15N2

- 9-(2-Deoxy-beta-D-ribofuranosyl)guanine hydrate

- Guanine-2'-deoxyriboside monohydrate

- 9-(2-Deoxy-beta-D-ribofuranosyl)guanine

- 2-dG

- Guanosine, 2'-deoxy-

- 2'-DEOXY-GUANOSINE

- 2;-Deoxyguanosine

- 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

- Guanine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-

- 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-beta-D-ribofuranosyl)-

- G9481N71RO

- C00330

- 9-(2-Deoxy-b-D-erythro-pentofuranosyl)guanine

- 2'-Deoxyguanosine hyd

- 2′-Deoxyguanosine hydrate

- 2′-Deoxyguanosine (ACI)

- 11: PN: EP4155418 SEQID: 65 claimed sequence

- 13: PN: CN104513856 PAGE: 2 claimed sequence

- 212: PN: WO2012148497 TABLE: 6 claimed sequence

- 2′-Deoxyguanine

- 4: PN: WO2022090733 SEQID: 576 claimed sequence

- 59: PN: WO2022263569 PAGE: 208 claimed sequence

- 6: PN: US20230098408 SEQID: 65 claimed sequence

- 9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine

- D

- Guanine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-

- MeSH ID: D003849

- NSC 22837

- AB00682067-01

- YKBGVTZYEHREMT-UHFFFAOYSA-N

- SY019850

- Guanine, 9-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-

- 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-.beta.-D-ribofuranosyl)-

- Oprea1_013861

- YKBGVTZYEHREMT-UHFFFAOYSA-

- NCGC00096112-01

- DTXSID00862488

- 2-amino-9-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one

- MFCD00080300

- 686353-29-7

- AKOS016368229

- Oprea1_263480

- NSC-22837

- InChI=1/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)

- Oprea1_301732

- SCHEMBL10068103

- 2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

- 2-Amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

- AKOS015997869

- 2 inverted exclamation mark -Deoxyguanosine(contains <7%H2O)

- 2'-Deoxyguanosine-15N5

- 2-Amino-9-(2-deoxypentofuranosyl)-9H-purin-6-ol

- NSC22837

- NS00008000

- HMS3369B16

-

- MDL: MFCD00080300

- インチ: 1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1

- InChIKey: YKBGVTZYEHREMT-KVQBGUIXSA-N

- ほほえんだ: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC1=2

- BRN: 39814

計算された属性

- せいみつぶんしりょう: 285.10700

- どういたいしつりょう: 267.097

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- 互変異性体の数: 6

- トポロジー分子極性表面積: 135

- ぶんしりょう: 267.24

じっけんとくせい

- 色と性状: 300°C

- 密度みつど: 1.3382 (rough estimate)

- ゆうかいてん: 300 ºC

- ふってん: 725.5°C at 760 mmHg

- フラッシュポイント: 725.5°Cat760mmHg

- 屈折率: -42 ° (C=0.2, 1mol/L NaOH)

- ようかいど: NH4OH 1 M: 50 mg/mL, clear to very faintly turbid, yellow to brown

- すいようせい: Slightly soluble in water.

- PSA: 148.51000

- LogP: -1.14060

- ようかいせい: 水に溶ける。それは希釈された無機酸加水分解されやすい。

2'-Deoxyguanosine セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H302+H312+H332

- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S24/25

- 福カードFコード:10-23

- RTECS番号:MF8760000

- TSCA:Yes

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

2'-Deoxyguanosine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2'-Deoxyguanosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047397-5g |

2'-Deoxyguanosine |

961-07-9 | 98% | 5g |

¥153 | 2023-04-12 | |

| eNovation Chemicals LLC | D397707-5g |

2-Deoxyguanosine hydrate |

961-07-9 | 97% | 5g |

$200 | 2024-05-24 | |

| Enamine | EN300-109506-0.1g |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol |

961-07-9 | 95% | 0.1g |

$19.0 | 2023-10-27 | |

| Key Organics Ltd | AS-56838-1MG |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-3H-purin-6-one |

961-07-9 | >97% | 1mg |

£36.00 | 2025-02-09 | |

| Enamine | EN300-109506-0.5g |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol |

961-07-9 | 95% | 0.5g |

$19.0 | 2023-10-27 | |

| Key Organics Ltd | AS-56838-10MG |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-3H-purin-6-one |

961-07-9 | >97% | 10mg |

£51.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D397707-1g |

2-Deoxyguanosine hydrate |

961-07-9 | 97% | 1g |

$165 | 2024-05-24 | |

| eNovation Chemicals LLC | D660649-100g |

2'-Deoxyguanosine monohydrate |

961-07-9 | 97% | 100g |

$650 | 2024-06-05 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BD6021-5g |

2'-Deoxyguanosine |

961-07-9 | ≥98% | 5g |

¥620元 | 2023-09-15 | |

| abcr | AB348060-100 g |

2'-Deoxyguanosine, 95%; . |

961-07-9 | 95% | 100g |

€508.00 | 2022-03-25 |

2'-Deoxyguanosine 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Adenosine deaminase

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydrochloric acid Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 16 h, pH 6 - 6.3, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Sodium hydroxide , Hydrochloric acid Catalysts: Adenosine deaminase Solvents: Water ; 13 h, 7.8 atm, 40 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 2 min, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Sodium hydroxide , Hydrochloric acid Catalysts: Adenosine deaminase Solvents: Water ; 13 h, 7.8 atm, 40 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 2 min, reflux

リファレンス

- Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II, Bioscience, 2003, 67(5), 989-995

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

はんのうじょうけん

1.1 Catalysts: Purine nucleoside phosphorylase , Calcium chloride Solvents: Water

リファレンス

- Process for selectively producing 1-phosphorylated sugar derivative anomer and process for producing nucleoside, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Monopotassium phosphate Solvents: Water ; pH 10, 45 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 45 °C

1.3 Catalysts: Purine nucleoside phosphorylase (immobilized onto glyoxal agarose gel) , Uridine phosphorylase (immobilized onto Sepabeads coated with polyethyleneamine followed by crosslinking with aldehyde-dextran) ; 45 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 24 h, pH 10, 45 °C

1.5 Reagents: Potassium carbonate Solvents: Water ; pH 10, rt → 4 °C

1.6 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 45 °C

1.3 Catalysts: Purine nucleoside phosphorylase (immobilized onto glyoxal agarose gel) , Uridine phosphorylase (immobilized onto Sepabeads coated with polyethyleneamine followed by crosslinking with aldehyde-dextran) ; 45 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 24 h, pH 10, 45 °C

1.5 Reagents: Potassium carbonate Solvents: Water ; pH 10, rt → 4 °C

1.6 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Synthesis of 2'-deoxynucleosides by transglycosylation with new immobilized and stabilized uridine phosphorylase and purine nucleoside phosphorylase, Advanced Synthesis & Catalysis, 2004, 346(11), 1361-1366

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: tert-Butanol , Nitrous oxide Solvents: Water ; pH 7

リファレンス

- Radical-based alkylation of guanine derivatives in aqueous medium, Organic & Biomolecular Chemistry, 2011, 9(9), 3494-3498

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Enzymic manufacture of glyoxal-guanosines and preparation of guanosines from them, Japan, , ,

ごうせいかいろ 11

ごうせいかいろ 12

はんのうじょうけん

1.1 Catalysts: Purine nucleoside phosphorylase (immobilized) Solvents: Water ; 8 h, pH 10, 45 °C

リファレンス

- Immobilization and Stabilization of Recombinant Multimeric Uridine and Purine Nucleoside Phosphorylases from Bacillus subtilis, Biomacromolecules, 2004, 5(6), 2195-2200

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Methylamine Solvents: Water

リファレンス

- The thermal N9/N7 isomerization of N2-acylated 2'-deoxyguanosine derivatives in the melt and in solution, Helvetica Chimica Acta, 2002, 85(1), 388-398

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene

1.2 Solvents: Dichloromethane , Water

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

1.2 Solvents: Dichloromethane , Water

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

リファレンス

- Preparation of deoxynucleosides via homolytic deoxygenation reactions, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Sodium hydroxide

リファレンス

- Modification of guanine bases: reaction of guanine nucleosides with aryl and chlorosulfonyl isocyanates, Tetrahedron Letters, 1989, 30(4), 467-70

2'-Deoxyguanosine Raw materials

- α-D-erythro-Pentofuranose, 2-deoxy-, 1-(dihydrogen phosphate), diammonium salt (9CI)

- Guanosine, 2′-deoxy-N-(4-methylbenzoyl)-, 3′,5′-bis(4-methylbenzoate)

- 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,7-dihydroxy-3,4,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one

- Guanosine

- 2,6-Diaminopurine

- 2'-Deoxyuridine

- Guanosine, 3′,5′-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-, 2′-[O-[3-(1,1-dimethylethyl)phenyl] carbonothioate]

- Guanine

- 8-Bromo-2’-deoxyguanosine

- (2R,3S,5R)-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- [1,3,5]Triazino[1,2-a]purine-6,8,10(7H)-trione, 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,5-dihydro-7-phenyl-

- Thymidine

2'-Deoxyguanosine Preparation Products

2'-Deoxyguanosine サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:961-07-9)2'-Deoxyguanosine

注文番号:A845546

在庫ステータス:in Stock/in Stock/in Stock

はかる:25g/100g/500g

清らかである:99%/99%/99%

最終更新された価格情報:Friday, 30 August 2024 07:06

価格 ($):468.0/778.0/952.0

2'-Deoxyguanosine 関連文献

-

Mahesh K. Lakshman,Josh Frank Org. Biomol. Chem. 2009 7 2933

-

Mahesh K. Lakshman,Josh Frank Org. Biomol. Chem. 2009 7 2933

-

Takenori Shimo,Keisuke Tachibana,Yuki Kawawaki,Yuuka Watahiki,Taku Ishigaki,Yusuke Nakatsuji,Takashi Hara,Junji Kawakami,Satoshi Obika Chem. Commun. 2019 55 6850

-

William Copp,Derek K. O'Flaherty,Christopher J. Wilds Org. Biomol. Chem. 2018 16 9053

-

B. Naumczuk,R. Kaw?cki,J. Sitkowski,W. Bocian,E. Bednarek,L. Kozerski New J. Chem. 2016 40 3010

-

Frank Seela,Dawei Jiang,Kuiying Xu Org. Biomol. Chem. 2009 7 3463

-

Francis P. McManus,Qingming Fang,Jason D. M. Booth,Anne M. Noronha,Anthony E. Pegg,Christopher J. Wilds Org. Biomol. Chem. 2010 8 4414

-

Takenori Shimo,Keisuke Tachibana,Yuki Kawawaki,Yuuka Watahiki,Taku Ishigaki,Yusuke Nakatsuji,Takashi Hara,Junji Kawakami,Satoshi Obika Chem. Commun. 2019 55 6850

-

Micha? Matuszewski,Agnieszka Kiliszek,Wojciech Rypniewski,Zbigniew J. Lesnikowski,Agnieszka B. Olejniczak New J. Chem. 2015 39 1202

-

Domenica Musumeci,Carlo Irace,Rita Santamaria,Daniela Montesarchio Med. Chem. Commun. 2013 4 1405

961-07-9 (2'-Deoxyguanosine) 関連製品

- 6979-94-8(2’,3’,5’-Tri-O-acetyl Guanosine)

- 3676-72-0(N2-Benzoylguanosine)

- 118-00-3(Guanosine)

- 362-76-5(2',3'-O-Isopropylideneguanosine)

- 123402-21-1(3'-Deoxy-3'-fluoroguanosine)

- 68892-42-2(N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide)

- 82410-32-0(Ganciclovir)

- 2140-71-8(2'-O-Methylguanosine)

- 60966-26-9(2'-Amino-2'-deoxyguanosine)

- 78842-13-4(2′-Deoxy-2′-fluoroguanosine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

(CAS:961-07-9)2'-deoxyguanosine

清らかである:97%

はかる:1kg

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:961-07-9)2'-Deoxyguanosine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ